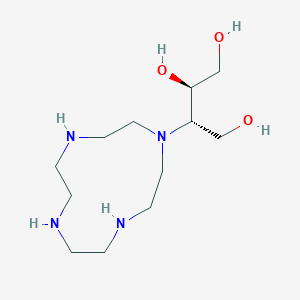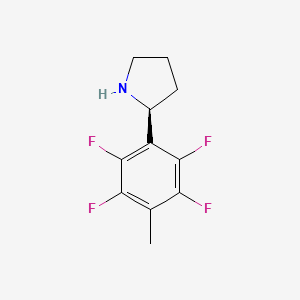
(S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine is a chiral organic compound characterized by the presence of a pyrrolidine ring attached to a tetrafluoromethylphenyl group. The compound’s stereochemistry is denoted by the (S)-configuration, indicating the spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5,6-tetrafluoro-4-methylbenzaldehyde and pyrrolidine.
Condensation Reaction: The aldehyde group of 2,3,5,6-tetrafluoro-4-methylbenzaldehyde reacts with pyrrolidine under acidic or basic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the aromatic system.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a probe in molecular biology.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form hydrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine: The enantiomer of the compound with the opposite stereochemistry.
2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
2-(2,3,5,6-Tetrafluoro-4-methylphenyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The (S)-configuration of (S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine imparts unique stereochemical properties that can influence its reactivity, binding interactions, and overall biological activity. The presence of multiple fluorine atoms also enhances its chemical stability and lipophilicity, making it distinct from non-fluorinated analogs.
Propriétés
Formule moléculaire |
C11H11F4N |
|---|---|
Poids moléculaire |
233.20 g/mol |
Nom IUPAC |
(2S)-2-(2,3,5,6-tetrafluoro-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c1-5-8(12)10(14)7(11(15)9(5)13)6-3-2-4-16-6/h6,16H,2-4H2,1H3/t6-/m0/s1 |
Clé InChI |
CLSXCNQEFIXDMY-LURJTMIESA-N |
SMILES isomérique |
CC1=C(C(=C(C(=C1F)F)[C@@H]2CCCN2)F)F |
SMILES canonique |
CC1=C(C(=C(C(=C1F)F)C2CCCN2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
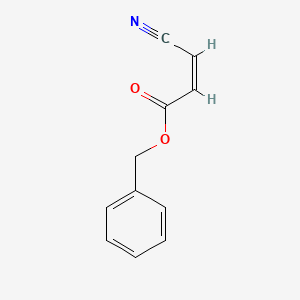
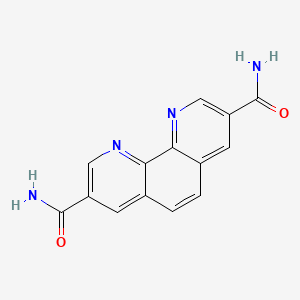
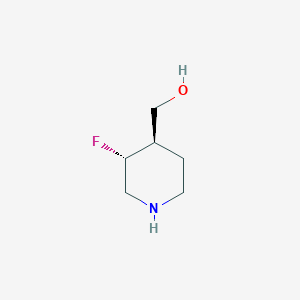
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)



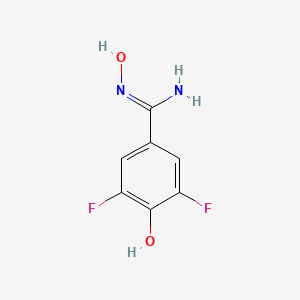

![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)

![Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)
